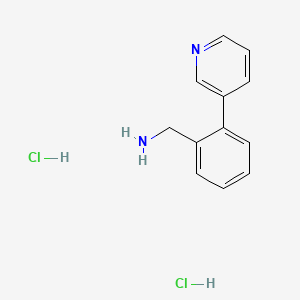
3,5,6-Trichlorpyridine-2,4-diamin
Übersicht
Beschreibung
“3,5,6-Trichloropyridine-2,4-diamine” is a chemical compound with the molecular formula C5H4Cl3N3 . It is a pyridine derivative, which is a class of compounds that have broad applications in many fields of chemistry .
Synthesis Analysis
The synthesis of “3,5,6-Trichloropyridine-2,4-diamine” and similar compounds often involves reactions with organolithium reagents . For example, pentachloropyridine can react with diethyl malonate to construct diethyl 2- (perchloropyridin-4-yl)malonate .Molecular Structure Analysis
The molecular structure of “3,5,6-Trichloropyridine-2,4-diamine” consists of a pyridine ring with three chlorine atoms and two amine groups attached . The exact mass of the molecule is 210.947080 g/mol .Chemical Reactions Analysis
Pyridine compounds like “3,5,6-Trichloropyridine-2,4-diamine” are highly reactive towards nucleophilic attack due to their electron-deficient nature . All halogen atoms may be displaced by nucleophiles, leading to the formation of various substituted pyridine compounds .Wissenschaftliche Forschungsanwendungen
Heterocyclische Chemieforschung
3,5,6-Trichlorpyridine-2,4-diamin: ist eine wertvolle heterocyclische Verbindung, die als Baustein für die Synthese komplexerer Moleküle dient. Sein trichlorierter Pyridinring ist ein wichtiges Strukturmotiv in vielen Pharmazeutika und Agrochemikalien. Forscher nutzen diese Verbindung, um die Reaktivität chlorierter Heterocyclen zu untersuchen und neue Synthesewege zu entwickeln .
Molekulardynamiksimulationen
Diese Verbindung wird in Molekulardynamiksimulationen verwendet, um ihr Verhalten auf atomarer Ebene zu verstehen. Simulationen können Einblicke in die Stereochemie, Isomerie, Hybridisierung und Molekülorbitale liefern, die für die Konstruktion von Molekülen mit gewünschten Eigenschaften entscheidend sind .
Analytische Chemie
In der analytischen Chemie kann This compound aufgrund seiner klar definierten Struktur und Eigenschaften als Sekundärstandard in quantitativen NMR-Studien verwendet werden. Dies ermöglicht eine genaue Kalibrierung und Quantifizierung anderer Substanzen .
Umweltwissenschaften
Als Metabolit bestimmter Insektizide und Herbizide wird das Umweltschicksal und die Auswirkungen dieser Verbindung ausgiebig untersucht. Die Forschung konzentriert sich auf ihre Biodegradation und die Pfade, über die sie in der Umwelt mineralisiert oder entgiftet wird .
Wirkmechanismus
Target of Action
It is known that chlorinated pyridine compounds, such as this one, are often used in the synthesis of various organic compounds . They are highly reactive towards nucleophilic attack due to their electron-deficient nature .
Mode of Action
It is known that chlorinated pyridines are highly reactive towards nucleophilic attack . This suggests that the compound may interact with its targets by undergoing nucleophilic substitution reactions, leading to changes in the chemical structure of the target molecules.
Biochemical Pathways
It is known that chlorinated pyridines can be involved in various chemical reactions, leading to the synthesis of a wide range of organic compounds . These reactions can potentially affect various biochemical pathways, depending on the specific targets and reaction conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5,6-Trichloropyridine-2,4-diamine. Factors such as pH, temperature, and the presence of other chemicals can affect the reactivity of the compound and its interactions with its targets . For instance, the nature of the nucleophile, reaction conditions, and solvent can have significant influences on the reactions of this heteroaromatic compound .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5,6-Trichloropyridine-2,4-diamine in laboratory experiments include its low cost and availability, its stability in aqueous solutions, and its low toxicity. However, there are some limitations to using 3,5,6-Trichloropyridine-2,4-diamine in laboratory experiments, including its poor solubility in organic solvents and its sensitivity to light and heat.
Zukünftige Richtungen
There are a variety of potential future directions for 3,5,6-Trichloropyridine-2,4-diamine research. These include further investigations into its potential use as a therapeutic agent for the treatment of certain diseases, such as cancer and Alzheimer's disease; further investigations into its mechanism of action; and further investigations into its potential use in the synthesis of polymers, dyes, and pharmaceuticals. In addition, further research into the biochemical and physiological effects of 3,5,6-Trichloropyridine-2,4-diamine may lead to the development of new and improved methods for its synthesis and use in laboratory experiments.
Eigenschaften
IUPAC Name |
3,5,6-trichloropyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl3N3/c6-1-3(9)2(7)5(10)11-4(1)8/h(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIUJKXQIISHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593685 | |
| Record name | 3,5,6-Trichloropyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
725208-26-4 | |
| Record name | 3,5,6-Trichloropyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1602766.png)


![3-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1602770.png)



